1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a thiophene ring, and a tolyl group, all connected through a urea linkage. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Urea Linkage: Reacting an isocyanate derivative with an amine to form the urea linkage.
Introduction of the Furan and Thiophene Rings: Using appropriate starting materials, such as furan-2-carboxaldehyde and thiophene-2-ethylamine, to introduce the furan and thiophene rings.
Attachment of the Tolyl Group: Incorporating the o-tolyl group through a suitable coupling reaction.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its pharmacological properties for drug development.
Industry: Utilizing its unique chemical properties in material science.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-3-(o-tolyl)urea: Lacks the thiophene ring.
1-(Thiophen-2-ylmethyl)-1-(2-(furan-2-yl)ethyl)-3-(o-tolyl)urea: Different positioning of the furan and thiophene rings.
1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-phenylurea: Replaces the tolyl group with a phenyl group.
Uniqueness
1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methylphenyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-15-6-2-3-9-18(15)20-19(22)21(14-16-7-4-12-23-16)11-10-17-8-5-13-24-17/h2-9,12-13H,10-11,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWDHVYLYODENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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